

Spectroscopic Data of 4,7-Diazaspiro[2.5]octane Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4,7-Diazaspiro[2.5]octane

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This technical guide provides a comprehensive overview of the spectroscopic data available for various derivatives of **4,7-diazaspiro[2.5]octane**. This information is crucial for researchers, scientists, and professionals involved in drug development and medicinal chemistry, where this scaffold serves as an important building block. This document presents quantitative spectroscopic data in structured tables, details experimental protocols for key analytical techniques, and visualizes experimental workflows.

Spectroscopic Data of 4,7-Diazaspiro[2.5]octane Derivatives

The following tables summarize the available spectroscopic data for selected **4,7-diazaspiro[2.5]octane** derivatives.

Table 1: Spectroscopic Data for tert-Butyl 7-(2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxo-1,6-dihdropyridin-3-yl)benzyl)-**4,7-diazaspiro[2.5]octane**-4-carboxylate and its Hydrochloride Salt

Compound	Spectroscopic Data
tert-Butyl 7-(2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxo-1,6-dihdropyridin-3-yl)benzyl)-4,7-diazaspiro[2.5]octane-4-carboxylate	^1H NMR (400 MHz, DMSO-d6): δ 7.51 (s, 1H), 6.54 (s, 2H), 3.77 (s, 6H), 3.61 – 3.41 (br m, 2H), 3.45 (s, 3H), 2.43 – 2.13 (br m, 4H), 2.08 – 2.00 (br m, 6H), 1.37 (s, 9H), 0.81 (br s, 2H), 0.64 (br s, 2H). LCMS: m/z = 498.2 ([M+H] ⁺)
5-(4-((4,7-diazaspiro[2.5]octan-7-yl)methyl)-3,5-dimethoxyphenyl)-1,3,4-trimethylpyridin-2(1H)-one hydrochloride	^1H NMR (400 MHz, DMSO-d6): δ 10.31 (br s, 1H), 7.53 (s, 1H), 6.69 (s, 2H), 3.87 (s, 6H), 3.68 – 3.37 (br m, 6H), 3.48 (s, 3H), 3.35 – 3.17 (br m, 2H), 2.09 (s, 3H), 2.06 (s, 3H), 1.31 – 1.18 (m, 2H), 1.12 – 1.01 (m, 2H). LCMS: m/z = 398.2 ([M+H] ⁺)

Table 2: Spectroscopic Data for tert-Butyl 7-(1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate and its Deprotected Hydrochloride Salt

Compound	Spectroscopic Data
tert-Butyl 7-(1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate	^1H NMR (300 MHz, DMSO-d6): δ 7.76-7.75 (d, 1H), 7.67-7.61 (m, 1H), 7.47-7.29 (m, 3H), 7.05-7.01 (t, 1H), 3.64-3.60 (m, 2H), 3.35-3.29 (m, 2H), 3.18 (s, 2H), 1.45 (s, 9H), 0.97-0.85 (m, 4H). LCMS: 99.51% (m/z= 429.2 [M+H] ⁺) [1]
1-(2-Fluorophenyl)-3-(4,7-diazaspiro[2.5]octan-7-yl)-1H-thieno[3,2-c]pyrazole Hydrochloride	^1H NMR (400 MHz, DMSO-d6): δ 7.80-7.79 (d, 1H), 7.62-7.57 (t, 1H), 7.26-7.16 (m, 2H), 7.00-6.94 (m, 1H), 3.66-3.64 (brs, 2H), 3.48 (s, 2H), 3.37-3.34 (brs, 2H), 1.14-1.11 (m, 2H), 0.97-0.94 (m, 2H). Mass Spec: m/z = 329.2 [(M-HCl)+H] ⁺ [1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the characterization of **4,7-diazaspiro[2.5]octane** derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and stereochemistry of the compounds.

Instrumentation: Bruker Avance (or equivalent) NMR spectrometer, typically operating at 300, 400, or 500 MHz for ^1H NMR and a corresponding frequency for ^{13}C NMR.

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , MeOD). The choice of solvent depends on the solubility of the analyte.
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

- ^1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.

Data Processing:

- Apply a Fourier transform to the raw data.
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compounds and to study their fragmentation patterns.

Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), often coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).

Sample Preparation:

- Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture with water.
- For direct infusion analysis, the solution is introduced directly into the ion source.
- For LC-MS or GC-MS, the sample is injected into the chromatograph for separation prior to entering the mass spectrometer.

Data Acquisition:

- Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties.
- For high-resolution mass spectrometry (HRMS), use an analyzer capable of high mass accuracy, such as a Time-of-Flight (TOF) or Orbitrap instrument, to determine the elemental composition.
- Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Analysis:

- Identify the molecular ion peak (e.g., $[M+H]^+$, $[M+Na]^+$, or $M^{+\cdot}$) to determine the molecular weight.

- Analyze the isotopic pattern to confirm the elemental composition.
- Interpret the fragmentation pattern to gain structural information. For spiro compounds, fragmentation may involve cleavage of the bonds adjacent to the spiro center.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (for solid samples):

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
- KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the sample in the spectrometer and record the sample spectrum.
- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Spectra are typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Data Analysis:

- Identify the characteristic absorption bands corresponding to different functional groups (e.g., C=O stretch for carbonyls, N-H stretch for amines, C-H stretch for alkanes).
- The presence of a Boc-protecting group is typically indicated by a strong carbonyl stretch around $1680\text{-}1700\text{ cm}^{-1}$.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.



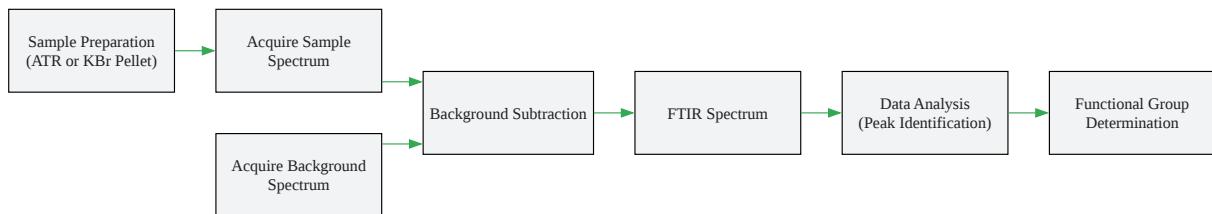
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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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